Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)-

Physicochemical property Drug design Basicity

Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- (CAS 1152602-20-4) is a synthetic small-molecule screening compound belonging to the tetrahydroquinoline class, featuring a 1,2,3,4-tetrahydroquinoline core sulfonylated at the 6-position with a thiomorpholine ring. It is cataloged as part of commercial screening libraries (e.g., EvitaChem EVT-12258529) intended for non-human research applications.

Molecular Formula C13H18N2O2S2
Molecular Weight 298.4 g/mol
CAS No. 1152602-20-4
Cat. No. B12124893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)-
CAS1152602-20-4
Molecular FormulaC13H18N2O2S2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)S(=O)(=O)N3CCSCC3)NC1
InChIInChI=1S/C13H18N2O2S2/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2
InChIKeyJVDCJIXCPUPBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- (CAS 1152602-20-4): Procurement-Relevant Structural and Pharmacochemical Profile


Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- (CAS 1152602-20-4) is a synthetic small-molecule screening compound belonging to the tetrahydroquinoline class, featuring a 1,2,3,4-tetrahydroquinoline core sulfonylated at the 6-position with a thiomorpholine ring . It is cataloged as part of commercial screening libraries (e.g., EvitaChem EVT-12258529) intended for non-human research applications . The compound has a molecular formula of C₁₃H₁₈N₂O₂S₂ and a molecular weight of 298.4 g/mol . Its IUPAC name is 4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)thiomorpholine . The thiomorpholine sulfonyl substituent is the key structural feature differentiating it from simpler tetrahydroquinoline analogs and from the more common morpholine sulfonyl variant .

Why Generic Substitution Fails for 1,2,3,4-Tetrahydro-6-(4-thiomorpholinylsulfonyl)quinoline: The Thiomorpholine vs. Morpholine Divergence


Substituting Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- with its closest structural analog, the morpholine sulfonyl variant (CAS 872108-15-1), or with the unsubstituted 1,2,3,4-tetrahydroquinoline parent scaffold introduces significant and predictable differences in key physicochemical properties that directly impact performance in biological assays and chemical optimization campaigns . The thiomorpholine ring confers a measurably higher basicity (pKaH ~9.1 vs. ~8.3 for morpholine), leading to a greater fraction of the protonated, positively charged form at physiological pH, which alters solubility, permeability, and electrostatic target engagement [1]. Furthermore, the replacement of the ring oxygen with sulfur increases lipophilicity and reduces hydrogen-bond acceptor strength, thereby modifying off-rate kinetics, selectivity profiles, and metabolic stability compared to oxygen-containing analogs [1]. These are not interchangeable modules; the choice between thiomorpholine and morpholine sulfonamide directly determines the developability trajectory of a lead series.

Quantitative Evidence Guide: Differentiating Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- from Structural Analogs


Elevated Basicity of the Thiomorpholine Sulfonamide Moiety vs. Morpholine Analog

The thiomorpholine ring in the target compound imparts a higher conjugate acid pKa (pKaH) compared to the equivalent morpholine analog. This directly affects the ionization state at physiological pH, which is a critical determinant of solubility, permeability, and target binding electrostatics . While direct experimental pKa data for CAS 1152602-20-4 is not reported in primary literature, class-level physicochemical data for the thiomorpholine vs. morpholine heterocycles serve as a reliable inference point [1].

Physicochemical property Drug design Basicity

Increased Lipophilicity (clogP) Relative to the Morpholine Sulfonyl Analog

The substitution of the morpholine oxygen with sulfur in the thiomorpholine ring increases the compound's calculated partition coefficient (clogP), a key determinant of membrane permeability, metabolic stability, and off-target promiscuity . The target compound (CAS 1152602-20-4) has a computed logP of 2.00, whereas the morpholine analog (CAS 872108-15-1), which has one less sulfur and one more oxygen atom, is expected to exhibit a lower logP consistent with the well-documented increase in polarity of O vs. S [1].

Lipophilicity ADME Drug-likeness

Class-Level Biological Precedent: Thiomorpholine Sulfonamide Pharmacophore in Enzyme Inhibition vs. Morpholine Analogs

While no direct biological activity data is reported in the public domain for CAS 1152602-20-4, the thiomorpholine sulfonamide motif is a validated pharmacophore with demonstrated nanomolar inhibitory activity against multiple clinically relevant enzyme targets, including phenylethanolamine N-methyltransferase (PNMT) and TACE (ADAM-17), whereas morpholine-substituted tetrahydroquinolines are more commonly associated with G-protein coupled receptor (GPCR) modulation, such as orexin receptor antagonism [1]. This divergent target class preference represents a class-level inference for differentiated biological utility.

Enzyme inhibition Pharmacophore Drug discovery

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Profile: Implications for Oral Bioavailability

The target compound's sulfur-for-oxygen substitution in the thiomorpholine ring alters its hydrogen-bond acceptor (HBA) count and topological polar surface area (tPSA) relative to the morpholine analog, parameters that are directly incorporated into oral bioavailability prediction models such as Lipinski's Rule of Five and Veber's rules [1]. The compound (CAS 1152602-20-4) has a tPSA of 50.27 Ų and 4 HBA, placing it firmly within favorable oral drug space (tPSA < 140 Ų, HBA ≤ 10) [1].

Drug-likeness Oral bioavailability Rule of Five

Optimal Research Application Scenarios for Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- Based on Evidence-Based Differentiation


Scaffold-Hopping from Morpholine to Thiomorpholine in Lead Optimization for Enhanced Basicity-Dependent Target Engagement

In a lead optimization program where a morpholine-containing tetrahydroquinoline hit exhibits suboptimal potency due to insufficient electrostatic interaction with a carboxylate-rich active site (e.g., aspartyl protease, kinase ATP-binding pocket, or phosphate-recognition domain), CAS 1152602-20-4 serves as a rational scaffold-hop candidate. The ~0.8 unit higher pKaH of the thiomorpholine moiety (inferred class-level pKaH ~9.1 vs. ~8.3 for morpholine) increases the fraction of the protonated, positively charged species at pH 7.4 by approximately 6-fold, which can strengthen salt-bridge formation with anionic target residues and improve binding enthalpy. This approach has been validated in the tetrahydroisoquinoline series, where thiomorpholine-7-sulfonyl analogs achieved nanomolar PNMT inhibition (Ki = 610 nM) through analogous electrostatic and steric complementarity [1].

Profiling Lipophilicity-Driven Membrane Permeability in a Parallel Series with the Morpholine Analog

When a screening campaign requires systematic evaluation of how incremental lipophilicity changes affect cellular permeability and intracellular target engagement, CAS 1152602-20-4 (clogP = 2.00) and its morpholine analog (CAS 872108-15-1, estimated clogP ~1.4–1.6) form a matched molecular pair (MMP) . The S→O atomic swap provides an estimated ΔclogP of +0.4 to +0.6 without altering the core scaffold or the sulfonamide connectivity [1]. This MMP allows quantitative deconvolution of lipophilicity effects on: (i) passive vs. active cellular uptake, (ii) intracellular target occupancy (e.g., mTOR, as explored with morpholine-substituted THQ derivatives in lung cancer models) [2], and (iii) metabolic stability in liver microsome assays. The lower tPSA (50.27 Ų) of the thiomorpholine variant further supports its evaluation as a permeability-enhanced probe .

Selectivity Profiling of Thiomorpholine Sulfonamide-Containing Libraries Against Enzyme Targets vs. GPCR Panels

For organizations building focused screening libraries for enzyme targets (kinases, proteases, methyltransferases, phosphodiesterases) versus GPCR targets, CAS 1152602-20-4 represents a key chemotype for inclusion in enzyme-directed sublibraries. Class-level evidence indicates that thiomorpholine sulfonamide-bearing tetrahydroisoquinolines and tetrahydroquinolines demonstrate potent enzyme inhibition (PNMT, TACE/ADAM-17, caspases, DPP-IV) [1], whereas morpholine sulfonamide-tetrahydroquinolines are preferentially reported in the context of GPCR modulation (orexin receptor antagonism) [2]. By profiling CAS 1152602-20-4 in parallel enzyme and GPCR assay panels, researchers can: (i) quantify the target-class selectivity ratio for this scaffold, (ii) identify potential off-target liabilities early, and (iii) make data-driven decisions on whether to advance the thiomorpholine or morpholine series for a given therapeutic indication.

Screening Library Diversification for Phenotypic and Target-Based Discovery Programs

For high-throughput screening (HTS) and DNA-encoded library (DEL) programs where scaffold diversity is a primary determinant of hit-finding success, CAS 1152602-20-4 offers a structurally distinct combination of a saturated tetrahydroquinoline core and a sulfur-containing sulfonamide substituent that is underrepresented in typical commercial libraries dominated by morpholine analogs . The compound, cataloged as EVT-12258529 in the EvitaChem screening collection, is annotated for non-human research use, making it immediately accessible for in vitro biochemical and cellular assays [1]. Its compliance with Lipinski and Veber oral drug-likeness parameters (MW 298.4, clogP 2.00, tPSA 50.27 Ų, HBA 4, HBD 0, rotatable bonds 2) [2] ensures it is a high-quality starting point for hit-to-lead chemistry without the need for substantial property optimization before initial biological evaluation.

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